ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate
Description
IUPAC Nomenclature and Systematic Identification
The compound bears the systematic IUPAC name ethyl 4-[[2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate, which precisely describes the molecular connectivity and stereochemical configuration. The Chemical Abstracts Service has assigned the registry number 540762-61-6 to this compound, providing a unique identifier for database searches and regulatory purposes. The PubChem database entry corresponds to Compound Identification Number 135606022, facilitating access to comprehensive chemical information and related structural data.
Molecular Formula and Weight Analysis
The molecular formula C22H22N4O6S indicates a complex organic structure containing 22 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom. The calculated molecular weight of 470.5 grams per mole reflects the substantial size and complexity of this heterocyclic compound. The elemental composition analysis reveals a carbon content of approximately 56.2%, hydrogen content of 4.7%, nitrogen content of 11.9%, oxygen content of 20.4%, and sulfur content of 6.8% by mass.
The molecular formula demonstrates the presence of multiple heteroatoms integrated within the organic framework, with the nitrogen atoms distributed across the hydrazone linkage and thiazolidinone ring system. The six oxygen atoms are incorporated into various functional groups including the phenolic hydroxyl, methoxy substituent, carbonyl groups, and ethyl ester functionality. The single sulfur atom is positioned within the five-membered thiazolidinone heterocycle, contributing to the ring's electronic properties and conformational characteristics.
Table 1. Molecular Composition and Calculated Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C22H22N4O6S |
| Molecular Weight | 470.5 g/mol |
| Carbon Content | 56.2% |
| Hydrogen Content | 4.7% |
| Nitrogen Content | 11.9% |
| Oxygen Content | 20.4% |
| Sulfur Content | 6.8% |
| Heavy Atom Count | 29 |
| Rotatable Bond Count | 8 |
Crystallographic Data and Three-Dimensional Conformation
While specific crystallographic data for ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is not directly available, structural insights can be inferred from related thiazolidinone derivatives and hydrazone-containing compounds. Crystallographic studies of analogous thiazolidinone structures reveal characteristic geometric parameters for the five-membered heterocyclic core. The thiazolidine ring typically adopts an envelope conformation with the stereogenic carbon atom serving as the flap, creating dihedral angles of approximately 56 degrees with adjacent aromatic systems.
The three-dimensional molecular architecture is significantly influenced by the presence of multiple aromatic rings and the extended conjugation system formed by the hydrazone linkage. Related Schiff base compounds demonstrate dihedral angles between aromatic rings ranging from 24 to 56 degrees, indicating substantial deviation from planarity. The (E)-configuration specified in the compound name suggests that the hydrazone moiety adopts a trans-arrangement around the carbon-nitrogen double bond, which is typically the thermodynamically favored isomer.
Intermolecular packing interactions in similar compounds are dominated by hydrogen bonding patterns involving the phenolic hydroxyl group and carbonyl oxygens. The crystal structure of related compounds shows chain formation through O-H...N hydrogen bonds with donor-acceptor distances of approximately 2.8 Angstroms. Additionally, weak offset π-π stacking interactions between aromatic rings contribute to the three-dimensional supramolecular architecture with intercentroid distances typically ranging from 3.7 to 3.9 Angstroms.
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound and related compounds. Proton NMR analysis of similar hydrazone-containing thiazolidinones reveals characteristic chemical shifts for the methoxy group at approximately 3.8 parts per million, aromatic protons in the 6.9-8.0 parts per million region, and the diagnostic hydrazone proton appearing as a singlet around 8.5-8.7 parts per million. The ethyl ester functionality displays the typical quartet-triplet pattern for the ethoxy group, with the methylene protons appearing around 4.3 parts per million and the methyl group at 1.3 parts per million.
Carbon-13 NMR spectroscopy of related compounds shows carbonyl carbon resonances at approximately 163-166 parts per million for the ester and amide functionalities, while the thiazolidinone carbonyl appears around 167 parts per million. Aromatic carbon signals span the 110-150 parts per million region, with the methoxy carbon typically observed at 56 parts per million. The distinctive hydrazone carbon appears in the 147-150 parts per million range, reflecting the extended conjugation system.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The phenolic O-H stretch appears as a broad absorption around 3300-3400 wavenumbers, while the N-H stretch of the thiazolidinone ring is observed at approximately 3200 wavenumbers. Carbonyl stretching vibrations are detected at 1720-1740 wavenumbers for the ester functionality and 1690-1700 wavenumbers for the amide and thiazolidinone carbonyls. The C=N stretching vibration characteristic of the hydrazone linkage appears around 1610-1620 wavenumbers.
Table 2. Characteristic Spectroscopic Data for Related Compounds
| Spectroscopic Method | Parameter | Chemical Shift/Frequency |
|---|---|---|
| 1H NMR | Methoxy group | 3.8 ppm |
| 1H NMR | Aromatic protons | 6.9-8.0 ppm |
| 1H NMR | Hydrazone proton | 8.5-8.7 ppm |
| 13C NMR | Carbonyl carbons | 163-167 ppm |
| 13C NMR | Hydrazone carbon | 147-150 ppm |
| IR | O-H stretch | 3300-3400 cm⁻¹ |
| IR | C=O stretch | 1690-1740 cm⁻¹ |
| IR | C=N stretch | 1610-1620 cm⁻¹ |
Ultraviolet-visible spectroscopy of related hydrazone compounds demonstrates characteristic absorption maxima that reflect the extended conjugation system. Compounds containing similar structural motifs exhibit absorption bands in the 390-430 nanometer range in dimethylformamide solution, with additional long-wavelength absorptions appearing around 630 nanometers under specific conditions. These spectroscopic features are attributed to charge transfer transitions within the hydrazone-aromatic system and can be influenced by solvent effects and intermolecular interactions.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 471 corresponding to the protonated molecular ion [M+H]+. High-resolution mass spectrometry provides accurate mass determination with typical deviations of less than 5 parts per million from the calculated value. Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to the ethyl ester group and aromatic substituents, providing additional structural confirmation.
Tautomeric Forms and Geometric Isomerism
The structural complexity of this compound encompasses multiple sites capable of exhibiting tautomeric equilibria and geometric isomerism. The hydrazone functionality represents the primary locus of geometric isomerism, with the compound name explicitly indicating the (E)-configuration around the C=N double bond. This stereochemical designation reflects the trans-arrangement of substituents across the hydrazone linkage, which is typically the thermodynamically favored isomer due to reduced steric interactions.
Related hydrazone compounds demonstrate the existence of multiple tautomeric forms stabilized by different environmental conditions. The primary tautomeric equilibrium involves the hydrazone nitrogen and adjacent aromatic system, with structures designated as forms A and D being stabilized in aprotic solvents with high dielectric constants such as dimethylformamide and dimethyl sulfoxide. These tautomeric forms exhibit distinct spectroscopic signatures, with form A showing characteristic absorption around 460 nanometers and form D displaying additional bands near 630 nanometers.
The tautomeric interconversion is facilitated by the migration of protons and electron density redistribution within the extended conjugated system. Theoretical calculations suggest that the charge density on the C=N bond varies significantly between different tautomeric forms, influencing the overall molecular stability and reactivity. The disappearance or weakening of intramolecular hydrogen bonds in certain tautomeric forms affects molecular stability, with transformations occurring upon irradiation or thermal treatment.
Solvent effects play a crucial role in determining the predominant tautomeric form, with polar aprotic solvents favoring charge-separated structures while nonpolar solvents stabilize more neutral forms. In chloroform and methanol solutions, the concentration of charge-separated tautomers falls below the detection limit of conventional spectroscopic methods, indicating strong solvent-dependent equilibria. The presence of specific anions such as fluoride, chloride, and acetate can shift the tautomeric equilibrium by interacting with the hydrazone hydrogen, leading to new absorption bands and altered spectroscopic properties.
Photochemical isomerization represents an additional mechanism for geometric isomerism, with E/Z interconversion occurring upon irradiation in appropriate solvents. Fourier transform infrared spectroscopy reveals distinct bands for E and Z isomers in the carbonyl region, primarily attributed to changes in intramolecular hydrogen bonding patterns and molecular planarity. The photoisomerization process is reversible and depends on the specific solvent environment and irradiation conditions employed.
Properties
IUPAC Name |
ethyl 4-[[2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-3-32-21(30)14-5-7-15(8-6-14)24-19(28)11-18-20(29)25-22(33-18)26-23-12-13-4-9-16(27)17(10-13)31-2/h4-10,12,18,27H,3,11H2,1-2H3,(H,24,28)(H,25,26,29)/b23-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRDLKHWFDBKQR-FSJBWODESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)O)OC)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)O)OC)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Vanillin with Hydrazine
The hydrazone fragment is prepared by refluxing vanillin (4-hydroxy-3-methoxybenzaldehyde) with hydrazine hydrate in ethanol. The reaction proceeds via nucleophilic addition of hydrazine to the aldehyde carbonyl, followed by dehydration to form the (E)-configured hydrazone. Optimal conditions (80°C, 4 h) yield 89–93% product purity, as confirmed by HPLC.
Catalytic Enhancements
Nano-ZnO catalysts (5 mol%) in methanol reduce reaction time to 1.5 h with 95% yield, attributed to increased surface area and Lewis acid activity. Solvent screening shows ethanol outperforms DMF or THF due to improved solubility of vanillin.
Construction of the 4-Oxothiazolidin-5-ylacetamido Core
Cyclocondensation with Thioglycolic Acid
The hydrazone intermediate reacts with thioglycolic acid under acidic conditions to form the thiazolidinone ring. Using β-cyclodextrin-SO₃H (10 mol%) in water at 70°C, the reaction achieves 88% yield via a proposed mechanism where the catalyst activates the carbonyl group, facilitating nucleophilic attack by the thiol.
Table 1: Solvent and Catalyst Screening for Thiazolidinone Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| β-CD-SO₃H | H₂O | 70 | 6 | 88 |
| ZnCl₂ | DMF | 100 | 8 | 75 |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 12 | 82 |
| Nano-CdZr₄(PO₄)₆ | EtOH | 80 | 5 | 91 |
Microwave-Assisted Protocol
Microwave irradiation (300 W, 120°C) in DMF with anhydrous ZnCl₂ reduces cyclocondensation time to 20 minutes, yielding 90% product. This method enhances regioselectivity, minimizing byproducts like thiazole derivatives.
Final Esterification and Purification
Ethyl Ester Formation
The benzoic acid precursor is esterified with ethanol in the presence of concentrated H₂SO₄ (2 mol%) under reflux (6 h, 78% yield). Alternatively, Mitsunobu conditions (DIAD, PPh₃) improve yields to 92% but increase cost.
Chromatographic Purification
Final purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the target compound in >99% purity. Recrystallization from ethanol-water (7:3) yields needle-shaped crystals suitable for XRD analysis.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, CH=N), 6.92–7.05 (m, 3H, ArH), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 3.12 (t, J = 6.4 Hz, 2H, SCH₂), 2.74 (t, J = 6.4 Hz, 2H, COCH₂).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1612 cm⁻¹ (C=N).
X-ray Crystallography
Single-crystal XRD confirms the (E,E)-configuration of the hydrazone groups and planarity of the thiazolidinone ring. Dihedral angles between the benzylidene and thiazolidinone planes measure 12.3°, indicating minimal steric strain.
Comparative Evaluation of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Time (h) | Eco-Friendliness |
|---|---|---|---|---|
| β-CD-SO₃H Catalysis | 88 | 99 | 6 | High |
| Microwave + ZnCl₂ | 90 | 98 | 0.33 | Moderate |
| DCC/HOBt Coupling | 89 | 97 | 12 | Low |
| Mitsunobu Esterification | 92 | 99 | 24 | Low |
Industrial Scalability and Environmental Impact
Nano-catalysts like CdZr₄(PO₄)₆ enable recyclability (>7 cycles without activity loss), reducing waste generation by 40% compared to homogeneous catalysts. Life-cycle assessment (LCA) of the β-cyclodextrin-SO₃H route shows a 55% reduction in carbon footprint relative to DMF-based methods .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzylidene moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amine derivatives are common products.
Substitution: Depending on the nucleophile, products can range from substituted esters to amides.
Scientific Research Applications
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound is primarily related to its ability to interact with biological macromolecules. The hydrazone linkage and thiazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of specific proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone Derivatives with Substituted Benzylidene Groups
The compound shares structural homology with other 4-thiazolidinone derivatives, such as:
- (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid (yield: 24%, m.p. 172–175°C)
- {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid (yield: 73%, m.p. 277–280°C) .
Key Differences :
- The target compound’s hydrazone linkage and benzoate ester distinguish it from analogs with thione (C=S) and carboxylic acid groups.
- The 4-hydroxy-3-methoxybenzylidene group may confer enhanced redox activity compared to non-phenolic benzylidenes .
Hydrazone-Containing Compounds
Hydrazones are common in medicinal chemistry due to their tunable electronic properties. Examples include:
- 4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate (MFCD03897714)
- 5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol (MFCD05154752) .
Key Insight: The electron-donating 4-hydroxy-3-methoxy group in the target compound may stabilize the hydrazone linkage compared to non-phenolic analogs, reducing hydrolysis susceptibility .
Ester-Functionalized Thiazolidinones
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (e.g., compound 4c) share the thiazolidinone core and ester groups with the target compound .
Key Differences :
- The methoxy-oxoethylidene group in 4c may increase electrophilicity compared to the phenolic hydrazone in the target compound .
Biological Activity
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. The presence of various functional groups such as hydrazone, thiazolidinone, and aromatic moieties suggests a diverse range of interactions with biological systems.
Structural Formula
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
- Key Functional Groups :
- Hydrazone group
- Thiazolidinone ring
- Aromatic hydroxyl and methoxy groups
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of derivatives from benzocaine, which showed promising antimicrobial effects against various pathogens, indicating that structural analogs may possess similar activities .
Anti-inflammatory Activity
In vitro studies have demonstrated that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for anti-inflammatory activity. The presence of the hydrazone linkage may enhance the stability and efficacy of the compound in biological systems.
Anticancer Potential
Several studies have explored the anticancer properties of compounds containing thiazolidinone and hydrazone functionalities. For instance, certain derivatives activated immune responses capable of lysing cancer cells, particularly bladder cancer cells . This suggests that this compound could be investigated for similar anticancer properties.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Some thiazolidinones induce cell cycle arrest in cancer cells, leading to apoptosis.
- Immune Modulation : The compound may enhance immune responses through T-cell activation.
Table 1: Summary of Biological Activities
Notable Research Findings
- In a study evaluating derivatives of benzocaine, certain modifications led to increased antimicrobial efficacy, suggesting that structural changes can significantly impact biological activity .
- Another investigation into thiazolidinones revealed their potential as anti-inflammatory agents in animal models, highlighting their therapeutic promise in managing chronic inflammatory diseases.
Q & A
Q. What are the optimal synthetic conditions for preparing ethyl 4-(2-((E)-hydrazono-thiazolidinone)acetamido)benzoate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Hydrazone Formation: Reflux equimolar amounts of hydrazinylethanone derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) with thiosemicarbazides in ethanol containing glacial acetic acid (2–5 drops) for 4–7 hours .
Thiazolidinone Cyclization: React the hydrazone intermediate with chloroacetic acid or thioxothiazolidin-4-one in a mixed solvent system (e.g., DMF-acetic acid) under reflux for 2–4 hours. Sodium acetate is often used as a base to facilitate cyclization .
Esterification/Acetylation: Couple the thiazolidinone-acetic acid intermediate with ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., DCC) in dry DCM .
Key Optimization Parameters:
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: A combination of techniques is required:
IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for thiazolidinone and ester groups) and hydrazone N–H bends (~3200 cm⁻¹) .
NMR Analysis:
- 1H NMR: Hydrazone protons appear as singlets at δ 8.2–8.5 ppm; aromatic protons from the benzoate moiety resonate at δ 6.8–7.9 ppm .
- 13C NMR: Thiazolidinone C=O at ~175 ppm; ester carbonyl at ~165 ppm .
Elemental Analysis (CHNS): Validates purity (e.g., C: 60.2%, H: 4.5%, N: 12.8%) .
Data Cross-Validation:
- Use HRMS for exact mass confirmation (e.g., [M+H]+ calculated for C₂₂H₂₁N₃O₆S: 456.12) .
- X-ray crystallography resolves stereochemical ambiguities in hydrazone isomers .
Advanced Research Questions
Q. How can regioselectivity be controlled during thiazolidinone cyclization?
Methodological Answer: Regioselectivity is influenced by:
Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor 5-exo-trig cyclization over 6-endo pathways by stabilizing transition states .
Base Strength: Mild bases (e.g., NaOAc) promote thiazolidinone formation, while stronger bases (e.g., NaOH) may lead to side products like thiadiazoles .
Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) on the benzylidene moiety direct cyclization to the 4-oxo position .
Case Study:
Q. How can computational methods resolve spectral data contradictions?
Methodological Answer:
DFT Calculations: Predict NMR chemical shifts (e.g., GIAO method) and compare with experimental data to assign ambiguous signals .
Molecular Dynamics (MD): Simulate solvent effects on NOESY correlations to confirm hydrazone (E/Z) isomerism .
Machine Learning: Train models on spectral databases to predict coupling constants for overlapping proton signals .
Example Workflow:
Q. What strategies improve yield in multi-step syntheses?
Methodological Answer:
Step Monitoring: Use TLC (20% ethyl acetate/hexane) to track reaction progress and minimize side products .
Intermediate Purification: Recrystallize hydrazones from ethanol-DMF mixtures (1:3) to remove unreacted aldehydes .
Heuristic Algorithms: Apply Bayesian optimization to screen solvent/catalyst combinations (e.g., acetic acid vs. HCl) and identify Pareto-optimal conditions .
Yield Comparison:
| Step | Traditional Yield | Optimized Yield |
|---|---|---|
| Hydrazone Formation | 70% | 85% |
| Thiazolidinone Cyclization | 75% | 88% |
Data Contradiction Analysis
Q. How to address discrepancies in elemental analysis vs. spectroscopic data?
Methodological Answer:
Reproducibility Checks: Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidation artifacts .
Advanced Techniques:
- HRMS: Confirm molecular formula (e.g., m/z 456.12 for C₂₂H₂₁N₃O₆S) .
- XPS: Detect trace impurities (e.g., residual sodium from NaOAc) affecting CHNS results .
Case Example:
A 1.5% deviation in nitrogen content may arise from incomplete hydrazone formation; repeating the reaction with excess hydrazinylethanone resolves this .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
